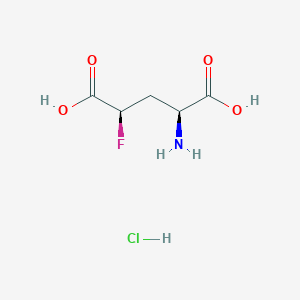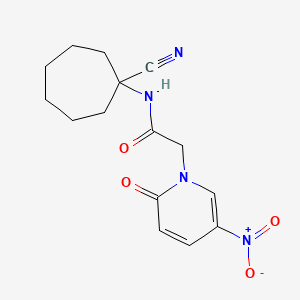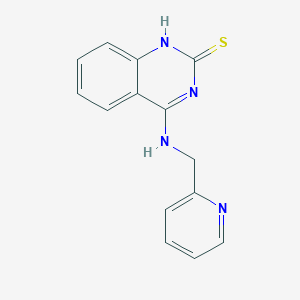
4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of the compound 4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione, also known as Oprea1_685157, are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the digestion of carbohydrates, breaking down complex sugars into simpler ones for absorption in the intestines.
Mode of Action
Oprea1_685157 interacts with its targets, α-amylase and α-glucosidase, by inhibiting their activity . The compound’s molecular structure allows it to bind to the active sites of these enzymes, preventing them from catalyzing the breakdown of carbohydrates. This interaction results in a decrease in the rate of carbohydrate digestion .
Biochemical Pathways
By inhibiting α-amylase and α-glucosidase, Oprea1_685157 affects the carbohydrate digestion pathway. The downstream effect of this inhibition is a slower release and absorption of glucose in the intestines. This can help regulate blood sugar levels, particularly after meals, which is beneficial for managing conditions like diabetes .
Pharmacokinetics
Like other quinazoline derivatives, it is expected to have good bioavailability .
Result of Action
The primary result of Oprea1_685157’s action is the inhibition of α-amylase and α-glucosidase, leading to a slower digestion and absorption of carbohydrates. This can result in a more gradual increase in blood sugar levels after meals, which can be beneficial for individuals with diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with pyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiolating agent, such as Lawesson’s reagent, to introduce the thione group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or thione groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives with different functional groups
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
4-((pyridin-2-ylmethyl)amino)quinazoline-2(1H)-thione can be compared with other quinazoline derivatives:
Properties
IUPAC Name |
4-(pyridin-2-ylmethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S/c19-14-17-12-7-2-1-6-11(12)13(18-14)16-9-10-5-3-4-8-15-10/h1-8H,9H2,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJHRKNESMNBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2424491.png)
![1-[4-Methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]ethanone](/img/structure/B2424493.png)
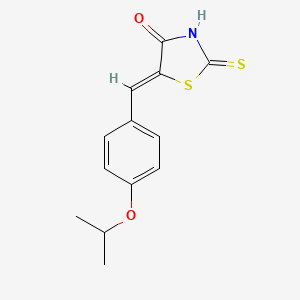
![1-[3-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B2424495.png)
![N-[(4-butyl-5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2424496.png)
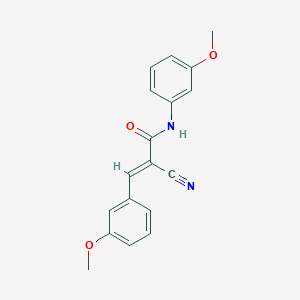
![1'-Ethyl-1-(4-fluorophenyl)-3'-methyl-1H,1'H-[3,4'-bipyrazole]-4-carbaldehyde](/img/structure/B2424500.png)
![4-[4-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzonitrile](/img/structure/B2424504.png)
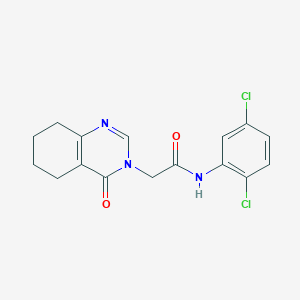
![4-chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2424506.png)
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]THIOPHENE-3-CARBOXAMIDE](/img/structure/B2424507.png)
